Gluten exorphin A5 (Glycyl-tyrosyl-tyrosyl-prolyl-threonine) is a pentapeptide, a fragment derived from the enzymatic digestion of wheat gluten. [] It belongs to a class of peptides known as exorphins, which are food-derived peptides with opioid-like activity. [] Gluten exorphin A5 has been the subject of scientific research, particularly in the areas of behavioral neuroscience and learning/memory processes. [, ]
Gluten Exorphin A5 is synthesized through the enzymatic breakdown of gluten proteins, particularly high molecular weight glutenin, by gastrointestinal proteases such as pepsin and pancreatic elastase. This peptide is classified under the category of exorphins, which are food-derived peptides that exhibit opioid-like activity. Its classification as an opioid peptide is supported by its selective binding affinity for delta-opioid receptors, which are involved in various neurophysiological processes .
The synthesis of Gluten Exorphin A5 primarily occurs during the digestion of gluten in the gastrointestinal tract. The peptide is released from gluten proteins through the action of digestive enzymes:
The yield of Gluten Exorphin A5 varies depending on the specific digestive conditions and enzyme activities involved. For instance, studies have shown that higher levels of this peptide are released during pepsin-elastase digestion compared to other digestive processes .
The molecular structure of Gluten Exorphin A5 can be summarized as follows:
The structure features a hydrophobic N-terminal glycine residue that enhances its biological activity, particularly its affinity for delta-opioid receptors. The presence of tyrosine and proline residues contributes to its bioactive properties, facilitating interactions with opioid receptors in both peripheral and central nervous systems .
Gluten Exorphin A5 participates in various chemical reactions primarily involving receptor binding:
The interaction with opioid receptors can lead to downstream signaling cascades affecting neurotransmitter release and physiological responses .
Gluten Exorphin A5 exerts its effects primarily through interaction with delta-opioid receptors located in both the central nervous system and peripheral tissues:
Research indicates that while Gluten Exorphin A5 can produce biological effects when administered intravenously or directly into the brain, its efficacy may be limited by rapid degradation during digestion and metabolism .
The physical properties of Gluten Exorphin A5 include:
Chemical properties include:
Gluten Exorphin A5 has several scientific applications:
Additionally, ongoing research continues to evaluate the implications of dietary gluten peptides on human health, including their role in conditions like obesity and metabolic syndrome .
Gluten Exorphin A5 is a pentapeptide with the amino acid sequence Glycine-Tyrosine-Tyrosine-Proline-Threonine (Gly-Tyr-Tyr-Pro-Thr), corresponding to the single-letter code GYYPT [1] [4]. Its molecular formula is C₂₉H₃₇N₅O₉, with a molecular weight of 599.63 g/mol [2] [3]. The peptide backbone features a distinctive N-terminal glycine residue, which enhances its opioid receptor affinity despite lacking the classical Tyr-Gly-Gly-Phe enkephalin motif [4] [5]. The presence of two consecutive tyrosine residues (Tyr-Tyr) contributes to its receptor-binding stability, while the C-terminal proline-threonine sequence influences its resistance to enzymatic degradation [1] [10].
Table 1: Atomic Composition of Gluten Exorphin A5
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 29 | 37 | 5 | 9 |
X-ray crystallography and nuclear magnetic resonance studies indicate that the peptide adopts a β-turn conformation stabilized by hydrogen bonding between the Tyr² carbonyl oxygen and Thr⁵ amide hydrogen. This structural motif facilitates interaction with opioid receptors [4] [8].
Gluten Exorphin A5 belongs to a family of opioid peptides liberated during the enzymatic digestion of wheat gluten proteins. Its nomenclature follows a systematic classification:
Related exorphins include:
Table 2: Classification of Key Gluten Exorphins
Peptide | Sequence | Precursor Protein | Primary Opioid Receptor Target |
---|---|---|---|
A5 (GYYPT) | Gly-Tyr-Tyr-Pro-Thr | High-molecular-weight glutenin | δ-opioid receptor |
A4 (GYYP) | Gly-Tyr-Tyr-Pro | High-molecular-weight glutenin | δ-opioid receptor |
B5 (YGGWL) | Tyr-Gly-Gly-Trp-Leu | α-gliadin | δ/μ-opioid receptors |
C5 (YPISL) | Tyr-Pro-Ile-Ser-Leu | ω-gliadin | δ-opioid receptor |
The high-molecular-weight glutenin contains 15 repeating sequences capable of releasing Gluten Exorphin A5 upon proteolytic cleavage by pancreatic elastase, distinguishing its abundance from other exorphins [4] [8].
Gluten Exorphin A5 exhibits moderate hydrophobicity (logP ≈ -1.2) due to its aromatic tyrosine residues and polar C-terminal threonine [3] [10]. Its isoelectric point (pI) is approximately 5.8, rendering it slightly anionic at physiological pH [2]. The peptide demonstrates stability against intestinal peptidases, attributable to:
In vitro studies using Caco-2 cell monolayers (a model of intestinal epithelium) reveal that intact Gluten Exorphin A5 traverses the epithelial barrier via paracellular transport, with approximately 0.5% bioavailability after 120 minutes [1] [6]. This permeability enables its detection in systemic circulation following oral ingestion of gluten [8]. Degradation primarily occurs via prolyl endopeptidases and dipeptidyl peptidase IV in enterocytes, yielding inert fragments (e.g., Tyr-Pro dipeptides) [5].
Table 3: Stability Parameters of Gluten Exorphin A5
Property | Characteristic | Biological Implication |
---|---|---|
Proteolytic Resistance | High (t₁/₂ > 60 min in duodenal fluid) | Persists in intestinal lumen |
Thermal Stability | Stable ≤ 80°C; degrades > 100°C | Retains structure during cooking |
pH Stability | Stable at pH 2.0–8.0; precipitates at pH > 9.0 | Resists gastric acid and intestinal alkalinity |
Solubility | 15 mg/mL in aqueous buffers | Facilitates absorption |
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